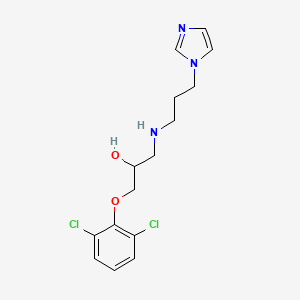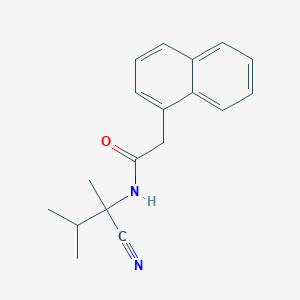
1-(2,6-Dichlorophenoxy)-3-(3-imidazol-1-ylpropylamino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dichlorophenoxy)-3-(3-imidazol-1-ylpropylamino)propan-2-ol, also known as carvedilol, is a beta-blocker drug used in the treatment of heart failure, hypertension, and other cardiovascular diseases.
Mécanisme D'action
Carvedilol is a non-selective beta-blocker that blocks both beta-1 and beta-2 adrenergic receptors. It also has alpha-1 blocking activity. By blocking these receptors, 1-(2,6-Dichlorophenoxy)-3-(3-imidazol-1-ylpropylamino)propan-2-ol reduces the effects of the sympathetic nervous system on the heart and blood vessels, leading to a reduction in heart rate, blood pressure, and cardiac output.
Biochemical and Physiological Effects:
Carvedilol has been shown to have several biochemical and physiological effects. It reduces the production of reactive oxygen species and improves endothelial function. It also has anti-inflammatory properties and reduces the expression of pro-inflammatory cytokines. Carvedilol has been found to improve insulin sensitivity and reduce insulin resistance.
Avantages Et Limitations Des Expériences En Laboratoire
Carvedilol has several advantages for lab experiments. It is readily available and has a well-established mechanism of action. It has been extensively studied in animal models and human clinical trials. However, 1-(2,6-Dichlorophenoxy)-3-(3-imidazol-1-ylpropylamino)propan-2-ol also has some limitations for lab experiments. It has a short half-life and requires multiple dosing to maintain therapeutic levels. It also has a wide range of effects on different organ systems, making it difficult to isolate specific effects.
Orientations Futures
There are several future directions for research on 1-(2,6-Dichlorophenoxy)-3-(3-imidazol-1-ylpropylamino)propan-2-ol. One area of interest is its potential use in the treatment of neurodegenerative diseases. Carvedilol has been shown to have neuroprotective effects and may be effective in slowing the progression of diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential use in cancer treatment. Carvedilol has been found to inhibit tumor growth and may be effective in combination with chemotherapy drugs. Additionally, there is ongoing research on the development of new formulations of 1-(2,6-Dichlorophenoxy)-3-(3-imidazol-1-ylpropylamino)propan-2-ol with improved pharmacokinetic properties.
Méthodes De Synthèse
Carvedilol can be synthesized by reacting 2,6-dichlorophenol with propylene oxide to form 1-(2,6-dichlorophenoxy)propan-2-ol. This intermediate is then reacted with 3-imidazol-1-ylpropylamine to form 1-(2,6-Dichlorophenoxy)-3-(3-imidazol-1-ylpropylamino)propan-2-ol.
Applications De Recherche Scientifique
Carvedilol has been extensively studied for its therapeutic effects in cardiovascular diseases. It has been shown to improve left ventricular function and reduce mortality in patients with heart failure. Carvedilol has also been found to be effective in reducing blood pressure and preventing cardiovascular events in patients with hypertension.
Propriétés
IUPAC Name |
1-(2,6-dichlorophenoxy)-3-(3-imidazol-1-ylpropylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2/c16-13-3-1-4-14(17)15(13)22-10-12(21)9-18-5-2-7-20-8-6-19-11-20/h1,3-4,6,8,11-12,18,21H,2,5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUPCYWTARBAET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCC(CNCCCN2C=CN=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichlorophenoxy)-3-(3-imidazol-1-ylpropylamino)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-oxocyclohexyl) 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7534830.png)
![N-[3-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-4-methoxyphenyl]acetamide](/img/structure/B7534838.png)
![1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7534846.png)
![[3-(2,5-Dimethylpyrrolidin-1-yl)piperidin-1-yl]-(1-ethylbenzotriazol-5-yl)methanone](/img/structure/B7534854.png)
![2-(dimethylamino)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-nitrobenzamide](/img/structure/B7534860.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)benzoate](/img/structure/B7534868.png)

![2-(methoxymethyl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7534873.png)
![1-benzyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B7534880.png)
![1-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B7534886.png)
![N-[2-(diethylamino)-2-oxoethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7534893.png)

![(3-Fluoro-4-methylphenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B7534903.png)
